Enhanced Phenolic Acidity: Meta-Substitution Lowers pKa by Nearly One Log Unit Relative to the Ortho Isomer
The meta-substituted 3-(piperidin-1-yl)phenol displays a predicted phenolic pKa of 10.37 ± 0.10, compared to 11.35 ± 0.35 for the ortho isomer 2-(piperidin-1-yl)phenol. This 0.98-unit difference indicates that the target compound is approximately 10-fold more acidic, conferring a greater degree of phenolate character at near-physiological pH . The enhanced acidity arises from the meta-substitution pattern, which minimizes intramolecular hydrogen bonding between the hydroxyl proton and the piperidine nitrogen that stabilizes the neutral form in the ortho isomer.
| Evidence Dimension | Phenolic acidity (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 10.37 ± 0.10 (3-(piperidin-1-yl)phenol) |
| Comparator Or Baseline | pKa = 11.35 ± 0.35 (2-(piperidin-1-yl)phenol, ortho isomer) |
| Quantified Difference | ΔpKa = 0.98 units (~10-fold difference in acidity) |
| Conditions | Predicted values (ACD/Labs) at 25 °C, aqueous |
Why This Matters
A lower pKa directly impacts solubility-pH profiles, extraction efficiency, and the compound's hydrogen-bond donor capacity, making the meta isomer the preferred scaffold when a more ionizable phenol is required.
